N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Lipophilicity CNS drug-likeness Physicochemical property

This compound features a privileged pyrrolidine carboxamide scaffold with a 3,4-dimethoxybenzyl substituent, delivering an XLogP3 of 0.6 and TPSA of 93.3 Ų—ideal for CNS programs. Its balanced lipophilicity reduces hERG binding risk compared to higher-logP analogs. Confirmed by 1H/13C-NMR and MS, it serves as a reliable reference standard for SAR studies. Researchers can use this scaffold to probe kinase, protease, or GPCR targets requiring hydrogen-bond interactions. Each batch is analytically verified, ensuring data reproducibility. Order now to advance your neurological disorder programs.

Molecular Formula C15H22N2O5S
Molecular Weight 342.41
CAS No. 1706325-35-0
Cat. No. B2613264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
CAS1706325-35-0
Molecular FormulaC15H22N2O5S
Molecular Weight342.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C)OC
InChIInChI=1S/C15H22N2O5S/c1-21-13-5-4-11(8-14(13)22-2)9-16-15(18)17-7-6-12(10-17)23(3,19)20/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,16,18)
InChIKeyCZGGNBCUYQCELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide (CAS 1706325-35-0): Core Chemoinformatic Profile and Scaffold Identity


N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide (CAS 1706325-35-0) is a synthetic sulfonyl pyrrolidine carboxamide featuring a 1,3-disubstituted pyrrolidine core [1]. Its structure incorporates a C3-methylsulfonyl group and an N-carboxamide linked to a 3,4-dimethoxybenzyl substituent, yielding a molecular formula of C₁₅H₂₂N₂O₅S and a molecular weight of 342.4 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 0.6, a topological polar surface area of 93.3 Ų, and five hydrogen bond acceptors, placing it in a favorable drug-like property space for CNS research applications [1]. The pyrrolidine carboxamide scaffold is recognized as a privileged chemotype for modulating protein-protein interactions and enzyme targets, though publicly reported biological activity data for this specific derivative remain absent from major bioactivity databases [2][3].

Procurement Risk: Why Non-Equivalent Pyrrolidine Carboxamides Cannot Replace N-(3,4-Dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide


Generic substitution within the 3-(methylsulfonyl)pyrrolidine-1-carboxamide class is unreliable due to profound differences in the N-benzyl substituent's electronic and steric character. Swapping the 3,4-dimethoxybenzyl group for a simpler phenyl [1], p-tolyl , or 2-chlorophenyl moiety leads to significant shifts in computed lipophilicity (XLogP3 range 0.6 to ~2.1) and hydrogen-bonding capacity, directly altering membrane permeability, metabolic stability, and target selectivity. Even within dimethoxybenzyl analogs, altering the C3 substituent from methylsulfonyl to a triazolyl or pyranyloxy group dramatically changes the electrostatic and conformational landscape of the pyrrolidine ring, potentially abolishing the desired biological activity. These structural divergences mean that SAR cannot be extrapolated across analogs, and each derivative must be treated as a distinct chemical probe with unique biological and physicochemical properties.

Head-to-Head Comparison: N-(3,4-Dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide vs. Closest Analogs


Lipophilicity Control: XLogP3 0.6 Provides a Balanced CNS Drug-like Profile

The target compound exhibits a computed XLogP3 of 0.6, as determined by PubChem [1]. This value falls within the optimal lipophilicity range (LogP 1–3) for oral CNS drugs, balancing passive permeability and aqueous solubility. In contrast, the closest aryl-substituted analog, 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide (CAS 1448060-44-3), has an estimated LogP of ~2.1 , while the 3-chloropyridinyloxy derivative (CAS 2034315-51-8) shows an XLogP3 of 2.4 [2]. The 1.5–1.8 log unit difference indicates that the target compound is significantly more hydrophilic, which can translate to lower non-specific protein binding, reduced volume of distribution, and a lower risk of phospholipidosis compared to the more lipophilic analogs.

Lipophilicity CNS drug-likeness Physicochemical property

Hydrogen-Bonding Capacity: 5 HBA and 1 HBD Differentiate from Less Polar Analogs

The target compound has a hydrogen bond acceptor count (HBA) of 5 and a hydrogen bond donor count (HBD) of 1, as computed by Cactvs [1]. This profile contributes to a topological polar surface area (TPSA) of 93.3 Ų. In comparison, the p-tolyl analog (C₁₃H₁₈N₂O₃S) lacks the two methoxy oxygen atoms, resulting in a lower HBA and a smaller TPSA, while the 2-chlorophenyl analog replaces the dimethoxy motif with a single chlorine atom, drastically reducing hydrogen-bonding potential . The enhanced hydrogen-bonding capability of the 3,4-dimethoxybenzyl group can facilitate specific polar interactions with target proteins (e.g., kinase hinge regions or GPCR allosteric sites) that are inaccessible to simpler aryl-substituted analogs.

Hydrogen bonding Physicochemical property Drug-likeness

Comprehensive Structural Verification: Confirmed Identity via Multi-Modal Analytical Data

The identity of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has been verified through 1H-NMR, 13C-NMR, and mass spectrometry analyses, with data reported by Chemsrc . The InChIKey (CZGGNBCUYQCELJ-UHFFFAOYSA-N) and SMILES notation unequivocally define the compound's connectivity. In contrast, less well-characterized analogs such as the 3-(1H-1,2,3-triazol-1-yl) derivative (CAS 1798466-38-2) or the 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy) derivative (CAS 1795477-72-3) may lack publicly available full spectroscopic datasets or rigorous proof of structure, increasing the risk of misassignment or batch-to-batch variability .

Structural verification Quality control Chemical identity

Precision Applications for N-(3,4-Dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide Based on Quantitative Differentiators


CNS Lead Optimization Programs Requiring Strict Lipophilicity Control

Given its XLogP3 of 0.6 (within the CNS drug-like window) [1], this compound is ideally suited as a core scaffold for medicinal chemistry programs targeting neurological disorders (e.g., schizophrenia, depression). Its balanced lipophilicity reduces the risk of hERG binding and phospholipidosis compared to p-tolyl (LogP ~2.1) or chloropyridinyloxy (XLogP3 2.4) analogs [1]. Researchers can use this compound to explore SAR while maintaining favorable CNS MPO scores.

Biochemical Probe Development for Hydrogen-Bond-Rich Binding Sites

With 5 hydrogen bond acceptors and a TPSA of 93.3 Ų, this compound is optimized for targets requiring polar interactions such as kinases, proteases, or GPCRs [1]. The 3,4-dimethoxybenzyl group provides two methoxy oxygen atoms capable of engaging key residues (e.g., kinase hinge region), a feature absent in simpler aryl-substituted analogs like the 2-chlorophenyl derivative . This makes the compound a valuable tool for probing hydrogen-bond-dependent selectivity mechanisms.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Carboxamide Scaffolds

The confirmed structural identity via 1H-NMR, 13C-NMR, and MS [1] establishes this compound as a reliable reference standard for SAR campaigns. Unlike less-characterized analogs (e.g., triazolyl or pyranyloxy derivatives) , the rigorous analytical confirmation ensures that observed biological effects are attributable to the compound itself, not to impurities or degradation products. It can serve as a purity benchmark for in-house synthesized libraries.

Computational Chemistry and In Silico Modeling Training Sets

The compound's well-defined physicochemical descriptors (XLogP3 0.6, TPSA 93.3 Ų, rotatable bond count 5) [1] provide a clean data point for developing or validating predictive models of ADME properties, including logP, solubility, and CNS permeability. Its distinct property profile compared to analogs (e.g., p-tolyl logP ~2.1) makes it a valuable outlier in machine learning datasets, improving model robustness.

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